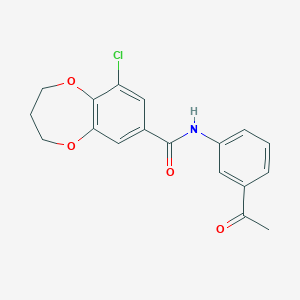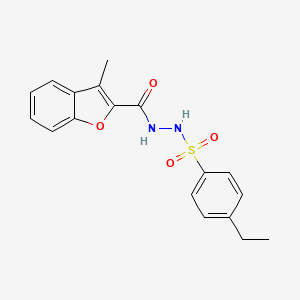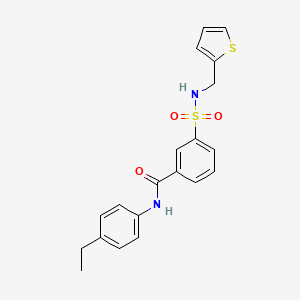
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "ADB-FUBINACA" and is a synthetic cannabinoid that has been developed for research purposes only. The purpose of
Applications De Recherche Scientifique
ADB-FUBINACA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptor CB1 and CB2, which are involved in the regulation of pain, mood, appetite, and immune function. ADB-FUBINACA has also been shown to have anticonvulsant, anxiolytic, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of ADB-FUBINACA is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the brain and body, which leads to the activation of various signaling pathways. This activation can result in the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
ADB-FUBINACA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and relaxation. It has also been shown to decrease the release of glutamate, which is involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
ADB-FUBINACA has several advantages for use in lab experiments. It has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use. It is highly potent and can be difficult to work with in small quantities. It can also be difficult to obtain due to regulatory restrictions.
Orientations Futures
There are several future directions for research on ADB-FUBINACA. One area of interest is its potential as a treatment for epilepsy. Studies have shown that it has anticonvulsant properties and may be effective in reducing seizures. Another area of interest is its potential as a treatment for anxiety and depression. Studies have shown that it has anxiolytic and antidepressant effects and may be useful in treating these disorders. Finally, there is interest in developing new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors, which could lead to more targeted therapeutic applications.
Conclusion:
In conclusion, ADB-FUBINACA is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic applications. It has a high affinity for the CB1 and CB2 receptors and has been shown to have anticonvulsant, anxiolytic, and anti-inflammatory properties. While there are advantages and limitations to its use in lab experiments, there are several future directions for research, including its potential as a treatment for epilepsy, anxiety, and depression, and the development of new synthetic cannabinoids.
Méthodes De Synthèse
ADB-FUBINACA is synthesized by reacting 6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-carboxylic acid with 3-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-11(21)12-4-2-5-14(8-12)20-18(22)13-9-15(19)17-16(10-13)23-6-3-7-24-17/h2,4-5,8-10H,3,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIDGDBPKDGIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=C2)Cl)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)



![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)

![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)